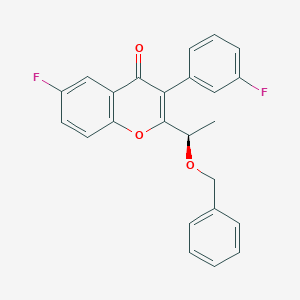![molecular formula C19H16ClFO4 B2466184 Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-02-9](/img/structure/B2466184.png)
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains a benzofuran ring, which is a type of aromatic organic compound that consists of a fused benzene and furan ring . The molecule also contains a methoxy group (-OCH3), a carboxylate ester group (-COOEt), and a phenyl ring with chlorine and fluorine substituents .
Molecular Structure Analysis
The presence of the benzofuran ring, methoxy group, carboxylate ester group, and halogen-substituted phenyl ring would all contribute to the overall structure and properties of the molecule . The benzofuran ring is aromatic and planar, while the methoxy and carboxylate ester groups are polar and could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be cleaved to form a hydroxyl group, or the ester could be hydrolyzed to form a carboxylic acid . The halogens on the phenyl ring could also potentially be substituted with other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar methoxy and carboxylate ester groups could increase its solubility in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored the synthesis and crystal structures of compounds related to Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. This includes studies on the single-crystal X-ray diffraction technique to analyze crystal structures, emphasizing the role of strong hydrogen bonds in crystal packing (Yeong et al., 2018).
Novel Compound Synthesis : The development of novel benzofuran derivatives via specific synthesis methods, such as the Friedländer condensation reaction, has been investigated. These methods facilitate the creation of unique compounds for varied applications (Gao et al., 2011).
Biomedical Applications
β-Amyloid Aggregation Inhibition : A study describes the efficient synthesis of a compound structurally similar to this compound, which has been identified as a potent β-amyloid aggregation inhibitor. This has implications for Alzheimer’s disease research (Choi et al., 2003).
Anti-HIV Activities : Research on new benzofuran derivatives includes the synthesis of compounds with potential anti-HIV properties. These findings are significant for developing new therapeutic agents against HIV (Mubarak et al., 2007).
Chemical Properties and Applications
Chemical Rearrangements : Investigations into the thermal rearrangement of related compounds have been conducted, providing insights into their chemical stability and reaction pathways. Such studies are crucial for understanding the behavior of these compounds under various conditions (Bradbury et al., 1982).
Cis/Trans Isomerization : A study on ethyl 5-phenylazo-benzofuran-2-carboxylate, a structurally similar compound, focuses on its cis/trans isomerization properties. This is important for understanding the dynamic properties of such compounds in different environments (Shen Yong-jia, 2010).
Material Science Applications
- Copolymerization and Polymer Chemistry : Research on the copolymerization of similar compounds with styrene, analyzing their properties and potential applications in material science, has been conducted. This includes studying their thermal behavior and decomposition, which is critical for industrial applications (Hussain et al., 2019).
Future Directions
Properties
IUPAC Name |
ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO4/c1-3-23-19(22)18-11(2)25-17-8-7-12(9-13(17)18)24-10-14-15(20)5-4-6-16(14)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAQHNMEDTXDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)
![2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)



![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)
![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)


![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide](/img/structure/B2466119.png)
![{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(furan-2-yl)acetic acid](/img/structure/B2466120.png)
![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2466123.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)
